4-(Aminomethyl)cyclohexanone
Description
These derivatives are critical intermediates in synthesizing bioactive molecules, polymers, and catalysts .
Properties
IUPAC Name |
4-(aminomethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-5-6-1-3-7(9)4-2-6/h6H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCONSIXZNJVTBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717123 | |
| Record name | 4-(Aminomethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934475-93-1 | |
| Record name | 4-(Aminomethyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)cyclohexanone typically involves the reaction of cyclohexanone with formaldehyde and ammonia or an amine. One common method is the Mannich reaction, where cyclohexanone reacts with formaldehyde and a primary or secondary amine to form the desired product. The reaction conditions usually involve an acidic catalyst and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as acidic resins or metal catalysts can enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or other amines can be used in the presence of suitable catalysts.
Major Products:
Oxidation: Cyclohexanone derivatives or cyclohexanecarboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
4-(Aminomethyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The cyclohexanone moiety can undergo various transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares 4-(Aminomethyl)cyclohexanone with key analogs, highlighting substituents, synthesis methods, and applications:
Key Research Findings
Physicochemical Properties
- Polarity: The presence of -NH₂ or -OH groups (e.g., 4-aminocyclohexanol) increases water solubility compared to halogenated analogs (e.g., 4-(4-Chlorophenyl)cyclohexanone) .
- Stability: Dimethylamino and halogenated derivatives exhibit higher thermal stability due to reduced electron density on the carbonyl group .
Biological Activity
4-(Aminomethyl)cyclohexanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound, with the molecular formula CHNO, features an aminomethyl group attached to a cyclohexanone ring. This structural configuration allows the compound to engage in various interactions within biological systems, such as forming hydrogen bonds and participating in electrostatic interactions with enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor functions. The aminomethyl group can interact with target proteins, influencing their conformational states and catalytic efficiencies. Specifically, it has been noted that this compound may act as a biochemical probe in enzyme mechanism studies .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, revealing significant inhibitory effects. Notably, similar compounds have shown promise in overcoming antibiotic resistance, suggesting that this compound could be a candidate for further exploration in this area .
Antiviral Properties
The compound has also been studied for its antiviral capabilities. In particular, derivatives of 4-(aminomethyl)benzamides have demonstrated efficacy against filoviruses such as Ebola and Marburg viruses. These studies highlight the potential of this compound derivatives as therapeutic agents for viral infections .
Opioid Receptor Activity
In a comparative analysis of synthetic opioids, this compound was evaluated for its interaction with μ-opioid receptors. The findings suggest that it could influence pain modulation pathways, although further research is necessary to fully understand its implications in pain management .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited strong antibacterial activity against resistant strains, suggesting potential use in developing new antibiotics .
- Antiviral Activity : Research on aminomethylbenzamide derivatives showed that certain compounds based on this structure had low EC values against Ebola and Marburg viruses, indicating high potency and selectivity .
- Opioid Receptor Interaction : Investigations into the structure-activity relationship (SAR) revealed that modifications to the aminomethyl group could enhance binding affinity to opioid receptors, highlighting its potential role in analgesic drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Findings |
|---|---|---|
| 4-(Aminomethyl)benzamide | Antiviral | Effective against Ebola and Marburg viruses |
| 4-(Aminomethyl)cyclohexane-1-carboxylic acid | Antimicrobial | Potent inhibitor of fibrinolytic system |
| 4-(Aminocyclohexane-1-carbonitrile | Enzyme Modulator | Engages with enzymatic pathways |
Q & A
Q. What are the common synthetic routes for 4-(Aminomethyl)cyclohexanone, and how can reaction conditions be optimized?
- Methodological Answer : A key approach involves reductive amination of 4-formylcyclohexanone using ammonia or amine derivatives under hydrogenation conditions. Catalytic hydrogenation with Pd-based catalysts (e.g., Pd@mpg-CN) can achieve high selectivity for cyclohexanone derivatives at mild temperatures (65°C) and atmospheric pressure . For optimization, experimental design frameworks like the Box–Behnken method are recommended. These evaluate variables such as temperature, catalyst loading, and solvent ratios to maximize yield and minimize side reactions. For example, hydrolysis of cyclohexanone oxime was optimized using a three-factor BBD model, highlighting temperature and water consumption as critical variables .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer : Infrared (IR) spectroscopy is critical for identifying functional groups like the carbonyl (C=O) and aminomethyl (NH-CH-) moieties. For cyclohexanone derivatives, IR peaks near 1700–1750 cm confirm the ketone group, while NH stretches appear at 3300–3500 cm . Nuclear magnetic resonance (NMR) spectroscopy further resolves regiochemistry: H NMR detects methylene protons adjacent to the amine (δ 2.5–3.5 ppm), and C NMR confirms the carbonyl carbon (δ 205–220 ppm). Mass spectrometry (MS) provides molecular weight validation via [M+H] peaks.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Work should occur in a fume hood with continuous ventilation to avoid inhalation exposure. In case of skin contact, wash immediately with soap and water for ≥15 minutes. For spills, use inert adsorbents (e.g., silica gel) and avoid aqueous rinses to prevent environmental release . Storage requires airtight containers in cool, dry conditions away from oxidizers .
Advanced Research Questions
Q. How do catalyst design and support materials influence the hydrogenation efficiency of this compound precursors?
- Methodological Answer : Mesoporous graphitic carbon nitride (mpg-CN) supports enhance Pd nanoparticle dispersion, improving catalytic activity for hydrogenation reactions. For phenol-to-cyclohexanone conversion, Pd@mpg-CN achieved 99% selectivity under mild conditions (65°C, 1 atm H) due to synergistic effects between the support’s basic sites and Pd’s hydrogen activation . Computational modeling (DFT) can further predict adsorption energies of intermediates to guide catalyst design.
Q. What strategies resolve contradictions in reported reaction yields for cyclohexanone derivatives?
- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst deactivation, or impurities. Systematic analysis via kinetic studies and in-situ spectroscopy (e.g., FTIR monitoring) can identify rate-limiting steps. For example, aqueous media may stabilize intermediates in hydrolysis reactions, while polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions . Reproducibility requires strict control of water content (<0.1% for moisture-sensitive steps) and catalyst pre-treatment (e.g., H reduction for Pd catalysts).
Q. How can liquid-liquid equilibria (LLE) data optimize the purification of this compound?
- Methodological Answer : Ternary LLE systems (e.g., water + cyclohexanone + isophorone) determine optimal extraction conditions. At 308.15–328.15 K, isophorone shows higher distribution coefficients (D = 2.5–3.0) than mesityl oxide (D = 1.8–2.2) for cyclohexanone separation, making it preferable for isolating aminomethyl derivatives . The nonrandom two-liquid (NRTL) model accurately correlates experimental tie-line data to predict phase behavior.
Q. What computational methods predict the environmental persistence of this compound?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models estimate biodegradability and toxicity. For cyclohexanone derivatives, EPI Suite™ predicts half-lives in water (>30 days) and moderate bioaccumulation potential (log P ~1.5–2.0). Experimental validation via OECD 301F biodegradation tests is recommended, as non-target screening in environmental matrices (e.g., Lake Mjøsa) has detected structurally related ketones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
